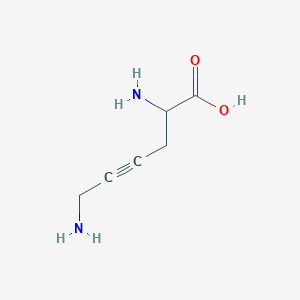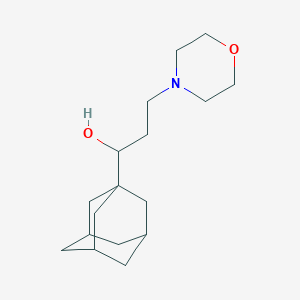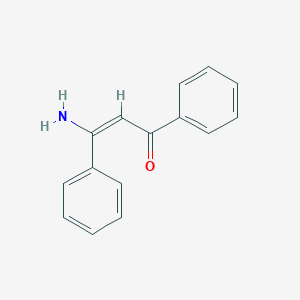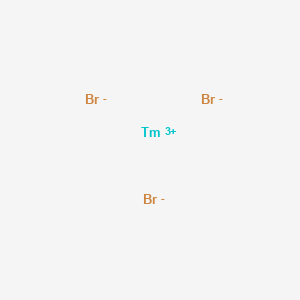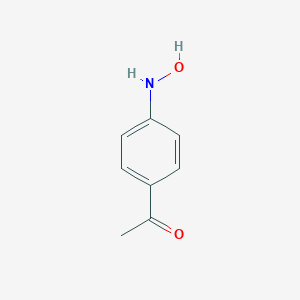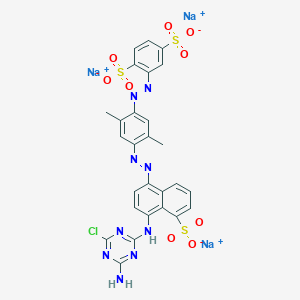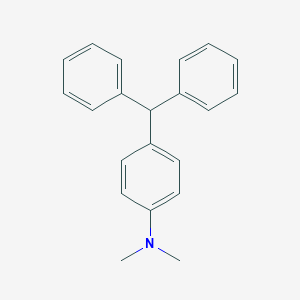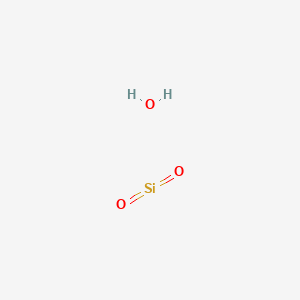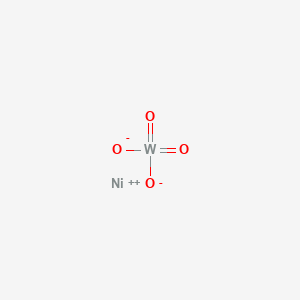
钨酸镍
描述
Nickel Tungstate is an important inorganic material with high application potential in various fields such as catalysis, humidity sensors, photoanodes, laser hosts, microwave applications, and optical fibers . It is a light brown, odorless solid that is insoluble in water . The amorphous form is green and the polycrystalline form is brown .
Synthesis Analysis
Nickel Tungstate nanoparticles can be synthesized via a simple and efficient sucrose-nitrate decomposition method . Another method involves a sonochemical process based on the reaction between nickel (II) nitrate hexahydrate and sodium tungstate dihydrate in an aqueous solution .Molecular Structure Analysis
Nickel Tungstate crystallizes in the wolframite crystal structure of the monoclinic crystal system with space group P2/c . The compound is antiferromagnetic . The synthesized nanoparticles were characterized using various analytical techniques such as PXRD, SEM, TEM, BET measurements, and FTIR .Chemical Reactions Analysis
Nickel Tungstate can be prepared by the reaction of nickel (II) nitrate and sodium tungstate . It can also be prepared by the reaction of nickel (II) oxide and tungsten (VI) oxide .Physical And Chemical Properties Analysis
Nickel Tungstate is a light brown, odorless solid that is insoluble in water . The amorphous form is green and the polycrystalline form is brown . It crystallizes in the wolframite crystal structure of the monoclinic crystal system . The compound is antiferromagnetic .科学研究应用
Electrochemical Sensing of Mercury (II) Ions
Nickel tungstate nanoparticles have been used for the electrochemical sensing of toxic mercury present in water samples . The electrochemical behavior of mercury (II) ions at modified electrode interface has been studied by cyclic voltammetry (CV) and differential pulse stripping voltammetry (DPSV). The proposed modified GCE sensor exhibits linearity between the concentration range 10–600 nM with the limit of detection 2.25 nM based on 3σ method for mercury (II) ions .
Photocatalysis
Nickel tungstate has been examined as a photocatalyst . The photocatalysis process is a useful, advantageous, and economical low-cost process as well as a sustainable solution to eliminate various toxic chemicals from the environment and water such as removal/mineralization of dyestuffs and clean energy production including hydrogen fuel by water splitting .
Humidity Sensors
It has been used in humidity sensors . The unique properties of nickel tungstate make it suitable for this application.
Dielectric Resonators
Nickel tungstate has been used in dielectric resonators . Its properties make it an excellent material for this application.
Cathode Material for Asymmetric Supercapacitors
Nickel tungstate is considered a “promising” cathode material for asymmetric supercapacitors . Its unique electrochemical properties make it suitable for this application.
Electrode Material for Supercapacitors
In recent years, nickel tungstate has attracted considerable research interest as an electrode material for supercapacitors . Its unique electrochemical properties make it suitable for this application.
作用机制
Target of Action
Nickel tungstate (NiWO4) is an inorganic compound that primarily interacts with other substances to alter their chemical structure . The compound’s primary targets are often those involved in catalysis, magnetism, luminescence, drug delivery, and electroanalysis .
Mode of Action
Nickel tungstate’s mode of action is largely dependent on its interaction with its targets. For instance, in the field of electronics, optics, and sensors, nickel tungstate’s long-lasting structural stability and electrochromic properties make it a valuable asset . It has also been extensively studied for visible light-assisted photocatalytic applications .
Biochemical Pathways
It’s known that many divalent metal tungstates, including niwo4, have gained commercial interest in lasers and fluorescent lamps . This suggests that nickel tungstate may interact with biochemical pathways related to light absorption and emission.
Pharmacokinetics
It’s known that nickel tungstate is insoluble in water , which could impact its bioavailability and distribution within the body.
Result of Action
The result of nickel tungstate’s action can vary depending on its application. For example, when used as a glassy carbon electrode modifier for trace level electrochemical sensing of toxic mercury present in water samples, nickel tungstate nanoparticles exhibit linearity between the concentration range 10–600 nM with the limit of detection 2.25 nM based on 3σ method for mercury (II) ions .
Action Environment
The action environment can significantly influence the efficacy and stability of nickel tungstate. For instance, nickel tungstate undergoes a phase transition at 700°C , suggesting that high temperatures can alter its physical properties and potentially its mode of action. Furthermore, the compound’s solubility in ammonia indicates that its action could be influenced by the presence of certain chemicals in the environment.
未来方向
Transition metal tungstate-based nanomaterials, including Nickel Tungstate, have become a research hotspot in electrochemistry due to their abundant natural resources, low costs, and environmental friendliness . Their promising prospects for future development are proposed, and it is anticipated that this will inspire ongoing interest in rational designing and fabricating novel transition metal tungstate-based nanomaterials for high-performance electrochemical devices .
属性
IUPAC Name |
dioxido(dioxo)tungsten;nickel(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ni.4O.W/q+2;;;2*-1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTKZXWDJGMCAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][W](=O)(=O)[O-].[Ni+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NiO4W | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5065720 | |
| Record name | Nickel tungsten oxide (NiWO4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5065720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nickel tungstate | |
CAS RN |
14177-51-6 | |
| Record name | Nickel tungsten oxide (NiWO4) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014177516 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nickel tungsten oxide (NiWO4) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Nickel tungsten oxide (NiWO4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5065720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nickel tungsten tetraoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.560 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the molecular formula and weight of nickel tungstate?
A1: The molecular formula of nickel tungstate is NiWO4. Its molecular weight is 306.57 g/mol.
Q2: What is the crystal structure of nickel tungstate?
A2: Nickel tungstate crystallizes in a monoclinic wolframite structure. [] This structure contributes to its unique electronic and optical properties.
Q3: How is the structure of nickel tungstate confirmed?
A3: Various techniques, including X-ray diffraction (XRD) [, , , , , , , , , , ], Raman spectroscopy [, ], and far-infrared spectroscopy [], have been used to confirm the wolframite structure of NiWO4.
Q4: What spectroscopic data are available for nickel tungstate?
A4: Researchers have investigated nickel tungstate using UV-VUV synchrotron radiation spectroscopy [], far-infrared absorption spectroscopy [], and Raman spectroscopy [, ]. These studies provide insights into its electronic structure and vibrational modes.
Q5: How stable is nickel tungstate at high temperatures?
A5: Nickel tungstate exhibits good thermal stability. Studies have shown its formation at temperatures above 1000°C during the oxidation of nickel-tungsten alloys. []
Q6: Is nickel tungstate compatible with other materials in composite applications?
A6: Nickel tungstate has been successfully incorporated into various composites, including those with graphene [, ], polyvinyl chloride (PVC) [], and cotton fabrics []. These composites demonstrate enhanced properties compared to individual components.
Q7: What are the notable catalytic properties of nickel tungstate?
A7: Nickel tungstate exhibits promising catalytic activity in various reactions, including photocatalysis [, , , , , , , ], electrocatalysis [, , , ], and heterogeneous catalysis. []
Q8: Can you provide an example of nickel tungstate's photocatalytic activity?
A8: Researchers have demonstrated the effective photocatalytic degradation of methyl orange dye using nickel tungstate nanoparticles under UV irradiation. [] The material's ability to generate electron-hole pairs upon light absorption contributes to its photocatalytic activity.
Q9: How does nickel tungstate perform as an electrocatalyst?
A9: Nickel tungstate has been explored as an electrocatalyst for the oxygen evolution reaction (OER) in water splitting. [, ] Studies have shown its potential to enhance the efficiency of this crucial reaction for hydrogen production.
Q10: Have there been any computational studies on nickel tungstate?
A10: Yes, first-principles calculations have been used to investigate the electronic band structure of nickel tungstate, providing insights into its optical and electronic properties. [, ]
Q11: How do structural modifications affect the properties of nickel tungstate?
A11: Doping nickel tungstate with other elements, such as cobalt [, ] or copper [], can significantly influence its photocatalytic and electrochemical properties by altering its electronic structure and band gap energy.
Q12: Are there any specific formulation strategies for nickel tungstate?
A12: Researchers have explored different synthesis methods for nickel tungstate, including co-precipitation [, ], hydrothermal synthesis [, , ], and electrochemical methods. [] The choice of synthesis method can influence the material's morphology, particle size, and ultimately, its properties and applications.
Q13: What are some potential applications of nickel tungstate beyond catalysis?
A13: Nickel tungstate has shown promise in areas like supercapacitors [, , , ], gas sensing [], and as an electrode material in lithium-ion batteries. [] Its electrochemical properties make it suitable for energy storage applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



